molecular formula C11H11ClF3NO3S B5570981 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine

4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine

Cat. No.: B5570981
M. Wt: 329.72 g/mol
InChI Key: GUGAIDUXBJLCOT-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-3-(trifluoromethyl)benzenesulfonyl group. This compound is known for its utility in various chemical reactions and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been shown to have analgesic effects , suggesting they may interact with pain receptors or related pathways.

Mode of Action

Based on the analgesic effects observed in similar compounds , it can be inferred that the compound may interact with its targets to modulate pain signaling, leading to a reduction in perceived pain.

Biochemical Pathways

Given the analgesic effects of similar compounds , it’s plausible that this compound may influence pathways related to pain perception and signal transduction.

Result of Action

Based on the observed analgesic effects of similar compounds , it can be inferred that the compound may lead to a decrease in pain perception at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and a sulfonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAIDUXBJLCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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